2-Amino-3,5-dichloropyrazine
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-3,5-dichloropyrazine derivatives has been explored through various methods, including regioselective nucleophilic aromatic substitution reactions and reactions involving hydrazine. Studies have shown differences in regioselectivity during the synthesis process, influenced by the substituents present on the pyrazine ring, leading to the formation of different pyrazine derivatives under specific conditions (Scales et al., 2013).
Molecular Structure Analysis
The molecular structure of 2,5-diamino-3,6-dichloropyrazine, a closely related compound, has been detailed, revealing a centrosymmetric molecule with a nearly planar amine group and specific hydrogen-bond interactions within its crystal structure (Barclay et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving 2-amino-3,5-dichloropyrazine derivatives have been studied, demonstrating the compound's reactivity in various chemical environments. For instance, the reaction of phenylmalononitrile with hydrazine hydrate to produce 3,5-diamino-4-phenylpyrazole, a derivative of 2-amino-3,5-dichloropyrazine, showcases the compound's versatility in forming different heterocyclic structures (Zvilichovsky & David, 1983).
Physical Properties Analysis
The physical properties, including the crystal structure and hydrogen bonding patterns of 2-amino-3,5-dichloropyrazine derivatives, have been a subject of detailed study. These investigations provide insights into the compound's stability, solubility, and potential for forming supramolecular structures (Kong et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-amino-3,5-dichloropyrazine derivatives have been explored through studies on their reactivity, synthesis of novel compounds, and exploration of their potential applications in various chemical reactions. This includes the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, highlighting the compound's role in producing materials with potential applications in organic electronics and medicinal chemistry (Wu et al., 2006).
Scientific Research Applications
Pharmaceutical Research
2-Amino-3,5-dichloropyrazine is used in the synthesis of Favipiravir , an antiviral drug. Favipiravir selectively inhibits the RNA-dependent RNA polymerase of influenza virus . It also displays inhibitory activities against a number of other pathogenic RNA viral infections .
Method of Application
The synthesis of Favipiravir from 2-Amino-3,5-dichloropyrazine involves seven steps . The process includes regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . This protocol eliminates the hazardous POCl3 of previous synthetic methods and offers a better yield .
Results
The synthesis method provides a better yield (48%) which is 1.3-fold higher than a recently published procedure . From the intermediate, the subsequent nucleophilic fluorination, nitrile hydration, and hydroxyl substitution efficiently afford the target product .
Chemical Synthesis
2-Amino-3,5-dichloropyrazine is used in the halogenation of 2-aminopyrazine .
Method of Application
When using 2.2 equivalents of NCS, a mixture of 2-amino-3,5-dichloropyrazine and 2-amino-3,5,6-trichloropyrazine was obtained in low yields .
Results
When 1.1 equivalents were used at 100 °C a mixture of 2b, 3b, and 4b was obtained in 57, 13, and 17% respectively .
Transition Metal-Catalyzed Functionalization
2-Amino-3,5-dichloropyrazine is used in transition metal-catalyzed functionalization of pyrazines . This process is a well-established tool for carbon–carbon and carbon–heteroatom bond formation .
Method of Application
The process involves the use of transition metals to catalyze reactions for carbon–carbon bond formation on pyrazines . This includes classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions .
Results
Functionalized pyrazines are being applied as selective extractants for f-block metals, photovoltaic devices, and effective catalysts, as well as ligands for catalysis .
Synthesis of Heterobiaryls
2-Amino-3,5-dichloropyrazine is used in the synthesis of pyrazine-containing heterobiaryls . These compounds have applications in various fields, including pharmaceuticals and materials science .
Method of Application
The synthesis involves twofold couplings of 2-amino-5-bromopyrazine with arylene diboronic acid derivatives . This process demonstrates the general applicability of the protocol developed by McKillop not only to the synthesis of pyrazine-containing heterobiaryls, but also to extended amino-substituted tri- and tetraarylene systems .
Results
The process proceeded in 50–70% yields , showing its efficiency in the synthesis of these complex structures.
Safety And Hazards
2-Amino-3,5-dichloropyrazine is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
3,5-dichloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRVETKYGCRGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468972 | |
Record name | 2-AMINO-3,5-DICHLOROPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dichloropyrazine | |
CAS RN |
873-42-7 | |
Record name | 2-AMINO-3,5-DICHLOROPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloropyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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